Cas no 1226454-34-7 (2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide)
![2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide structure](https://ja.kuujia.com/scimg/cas/1226454-34-7x500.png)
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide
- 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide
-
- インチ: 1S/C24H17F3N4O4S/c25-24(26,27)35-20-11-9-18(10-12-20)30-21(16-5-4-8-19(13-16)31(33)34)14-28-23(30)36-15-22(32)29-17-6-2-1-3-7-17/h1-14H,15H2,(H,29,32)
- InChIKey: FJHBUJJDLZWLEY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1)(=O)CSC1N(C2=CC=C(OC(F)(F)F)C=C2)C(C2=CC=CC([N+]([O-])=O)=C2)=CN=1
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-3613-1mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-5mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-20μmol |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 20μl |
$79.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-5μmol |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-75mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-40mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 40mg |
$140.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-25mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-10mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-100mg |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 100mg |
$248.0 | 2023-04-28 | |
Life Chemicals | F2964-3613-10μmol |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide |
1226454-34-7 | 90%+ | 10μl |
$69.0 | 2023-04-28 |
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamideに関する追加情報
Recent Advances in the Study of 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide (CAS: 1226454-34-7)
The compound 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide (CAS: 1226454-34-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique imidazole core and trifluoromethoxy phenyl group, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.
Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The study also highlighted the compound's stability under physiological conditions, a critical factor for its development as a therapeutic agent.
In terms of biological activity, research has demonstrated that 1226454-34-7 exhibits potent inhibitory effects on specific kinase pathways implicated in inflammatory diseases and cancer. A preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively targets the JAK-STAT signaling pathway, reducing cytokine production in vitro and in vivo. These findings suggest its potential as a treatment for autoimmune disorders such as rheumatoid arthritis.
Further investigations into the pharmacokinetics and toxicity profile of 1226454-34-7 have been conducted to assess its suitability for clinical development. A 2024 study in Drug Metabolism and Disposition revealed favorable oral bioavailability and a manageable safety profile in animal models, with no significant off-target effects observed at therapeutic doses. These results underscore the compound's promise as a viable drug candidate.
Ongoing research is exploring the broader applications of 1226454-34-7, including its potential use in combination therapies. Preliminary data from a collaborative study between academic and industry researchers indicate synergistic effects when the compound is paired with existing chemotherapeutic agents, enhancing efficacy while minimizing resistance development. This approach could revolutionize treatment protocols for certain cancers.
In conclusion, the latest research on 2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide (CAS: 1226454-34-7) highlights its multifaceted potential in drug development. With continued optimization and clinical validation, this compound could emerge as a cornerstone in the treatment of inflammatory diseases and oncology. Future studies will likely focus on advancing it through preclinical and clinical trials to fully realize its therapeutic benefits.
1226454-34-7 (2-{[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide) 関連製品
- 1806525-89-2(1-(3-Bromo-4-cyanophenyl)-3-bromopropan-2-one)
- 1806626-83-4(Ethyl 2-(3-chloro-2-oxopropyl)-3-fluorobenzoate)
- 205-83-4(Acenaphth1,2-aanthracene)
- 2228408-89-5(3-(5-bromopyrimidin-2-yl)-1,1,1-trifluoropropan-2-ol)
- 159658-64-7(2-(Aminomethyl)-1-hydroxynaphthalene)
- 1704943-19-0((3S)-3-{(benzyloxy)carbonylamino}-3-(2-bromo-4-chlorophenyl)propanoic acid)
- 175203-72-2(6-(Bromomethyl)-2-(trifluoromethyl)quinoline)
- 855929-18-9(2-(Cyclopentyloxy)acetamide)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 2004301-16-8({1-(1,3-thiazol-4-yl)methylazetidin-2-yl}methanamine)



